molecular formula C8H12N2O2S B8519521 Boc-2-aminothiazole

Boc-2-aminothiazole

Cat. No. B8519521
M. Wt: 200.26 g/mol
InChI Key: HLZDTEQPACMNJR-UHFFFAOYSA-N
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Patent
US08410128B2

Procedure details

To a solution of Boc-2-aminothiazole (400 mg, 2 mmol) in THF (8 mL) at 0° C. was added triphenylphosphine (655 mg, 2.5 mmol) and IPA (0.19 mL, 2.5 mmol). DEAD (0.39 mL<2.5 mmol) was added and the reaction was allowed to warm to room temperature. The reaction was stirred for 2 h then stored at −20° C. overnight. The reaction was then concentrated to an oil and purified directly on silica gel (2.5% EtOAc/heptane) to give tert-butyl isopropyl(thiazol-2-yl)carbamate (432 mg, 90% yield).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
655 mg
Type
reactant
Reaction Step One
Name
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
DEAD
Quantity
0.39 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:8]1[N:9]=[C:10]([NH2:13])[S:11][CH:12]=1)(OC(C)(C)C)=O.C1(P([C:27]2[CH:32]=[CH:31]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:33][CH:34](O)[CH3:35].CC[O:39][C:40](/N=N/C(OCC)=O)=[O:41].[CH2:49]1COCC1>>[CH:34]([N:13]([C:10]1[S:11][CH:12]=[CH:8][N:9]=1)[C:40](=[O:39])[O:41][C:32]([CH3:31])([CH3:27])[CH3:49])([CH3:35])[CH3:33]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C=1N=C(SC1)N
Name
Quantity
655 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.19 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
DEAD
Quantity
0.39 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
then stored at −20° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated to an oil
CUSTOM
Type
CUSTOM
Details
purified directly on silica gel (2.5% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)N(C(OC(C)(C)C)=O)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 432 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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